molecular formula C5H5Br2N3 B1332214 3,5-Dibromopyridine-2,6-diamine CAS No. 76942-20-6

3,5-Dibromopyridine-2,6-diamine

Cat. No.: B1332214
CAS No.: 76942-20-6
M. Wt: 266.92 g/mol
InChI Key: OMHAJKGETRBOCV-UHFFFAOYSA-N
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Description

3,5-Dibromopyridine-2,6-diamine is an organic compound with the molecular formula C5H5Br2N3 It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by bromine atoms, and the hydrogen atoms at positions 2 and 6 are replaced by amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromopyridine-2,6-diamine typically involves the bromination of pyridine derivatives followed by amination. One common method is the bromination of 2,6-diaminopyridine using bromine or a brominating agent under controlled conditions to ensure selective substitution at the 3 and 5 positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of catalysts and solvents can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromopyridine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different amino or nitro compounds .

Mechanism of Action

The mechanism of action of 3,5-Dibromopyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The bromine atoms and amino groups allow it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromopyridine-2,6-diamine is unique due to the presence of both bromine atoms and amino groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various applications .

Properties

IUPAC Name

3,5-dibromopyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHAJKGETRBOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362855
Record name 3,5-dibromopyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76942-20-6
Record name 3,5-dibromopyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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